molecular formula C18H19Cl3N2O B11986095 2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide

2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide

Cat. No.: B11986095
M. Wt: 385.7 g/mol
InChI Key: OXFXQRYAMORMSJ-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group, a trichloro-substituted ethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst or a base to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity of the final product while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylacetamide: A simpler analog with similar structural features.

    2,2,2-Trichloroethylamine: Shares the trichloroethyl group.

    N-Phenethylacetamide: Contains the phenethyl group.

Uniqueness

2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19Cl3N2O

Molecular Weight

385.7 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(2-phenylethylamino)ethyl]acetamide

InChI

InChI=1S/C18H19Cl3N2O/c19-18(20,21)17(22-12-11-14-7-3-1-4-8-14)23-16(24)13-15-9-5-2-6-10-15/h1-10,17,22H,11-13H2,(H,23,24)

InChI Key

OXFXQRYAMORMSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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